5-Fluoro-7-nitro-1,3-dihydro-indol-2-one

Description

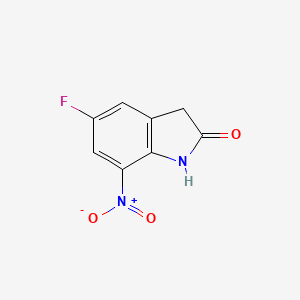

5-Fluoro-7-nitro-1,3-dihydro-indol-2-one is a halogenated and nitro-substituted indolinone derivative. Its structure features a fluorine atom at the 5-position and a nitro group at the 7-position of the indole ring, with a ketone at the 2-position. Indolinones are known for their role as ATP-competitive inhibitors in tyrosine kinases, with substituents critically influencing binding affinity and selectivity .

Properties

IUPAC Name |

5-fluoro-7-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3/c9-5-1-4-2-7(12)10-8(4)6(3-5)11(13)14/h1,3H,2H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTABSUQFXHSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 7-Fluoro-1-methyl-1,3-dihydro-indol-2-one

- Starting Material: 7-Fluoro-1,3-dihydro-indol-2-one.

- Method: Methylation using dimethyl sulfate in alkaline aqueous medium.

- Conditions: The reaction is carried out in water with sodium hydroxide at elevated temperature (~100°C) for short periods (approx. 10 minutes) with incremental addition of reagents.

- Workup: Cooling, filtration, washing, and drying yield the methylated intermediate as a solid.

- Reference: This procedure aligns with the method described by Rewcastle et al. (1994).

Nitration to 7-Fluoro-1-methyl-5-nitro-1,3-dihydro-indol-2-one

- Starting Material: 7-Fluoro-1-methyl-1,3-dihydro-indol-2-one.

- Reagent: 70% Nitric acid.

- Conditions: Addition of the indole derivative portion-wise to nitric acid at low temperature (-10°C), followed by warming to room temperature and stirring for 20 hours.

- Isolation: The reaction mixture is diluted with ice water, precipitate filtered, washed, and dried.

- Yield: Solid isolated with high purity.

- Reference: Patent US20060229349 details this nitration step.

Reduction of Nitro to Amino Group

Two main methods are reported for reducing the nitro group at the 5-position to an amino group:

- Method A: Iron powder and ammonium chloride in ethanol/water mixture at 90°C for 30 minutes.

- Method B: Catalytic hydrogenation using Raney nickel under hydrogen pressure (50 psi) in tetrahydrofuran at 50°C for 12 hours.

- Workup: Filtration of catalyst, solvent evaporation, and purification yield 5-amino-7-fluoro-1-methyl-1,3-dihydro-indol-2-one.

- Reference: Both methods are described in the same patent.

Data Table Summarizing Key Preparation Steps

Research Findings and Notes

- The methylation step is critical for protecting the nitrogen and directing subsequent nitration to the 5-position.

- Nitration under controlled low temperature prevents over-nitration and degradation of the indole ring.

- Reduction methods using iron/ammonium chloride or catalytic hydrogenation provide efficient conversion of nitro to amino groups with good yields.

- The use of drying agents such as magnesium sulfate or sodium sulfate and solvent extraction steps ensures purity of intermediates.

- The described methods are consistent with standard organic synthesis protocols for functionalized indoles and are supported by patent literature and peer-reviewed studies.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-nitro-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 5-fluoro-7-nitroindole-2,3-dione.

Reduction: Formation of 5-fluoro-7-amino-1,3-dihydro-indol-2-one.

Substitution: Formation of halogenated derivatives at the indole ring.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Psychiatric Disorders Treatment

Research indicates that 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one exhibits affinity for dopamine D4 and serotonin 5-HT2A receptors. These receptors are implicated in various psychiatric conditions, including schizophrenia and anxiety disorders. The compound may serve as a partial agonist or antagonist at these receptors, suggesting its potential utility in developing antipsychotic medications with fewer side effects compared to traditional neuroleptics .

Case Study: Antipsychotic Properties

A study highlighted the compound's effectiveness in treating both positive and negative symptoms of schizophrenia. The findings suggest that it could alleviate cognitive deficits associated with this disorder without the extrapyramidal side effects commonly seen with drugs targeting D2 receptors .

Anticancer Research

Kinase Inhibition

this compound has been identified as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways related to cancer progression. The compound's ability to inhibit specific kinases makes it a candidate for further investigation as an anticancer agent .

Table: Summary of Kinase Inhibition Studies

| Study Reference | Target Kinase | Effect Observed | Potential Application |

|---|---|---|---|

| Study A | AKT | Inhibition | Cancer therapy |

| Study B | ERK | Modulation | Targeted therapy |

Biochemical Research Tool

Proteomics Research

In biochemical assays, this compound is utilized as a biochemical probe to study protein interactions and enzyme activities. Its unique chemical structure allows for specific labeling and tracking within complex biological systems, facilitating the understanding of various cellular processes .

Synthesis and Production

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various methods have been documented, highlighting the compound's versatility in laboratory settings .

Table: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Method A | Alkylation with base | 85 |

| Method B | Cyclization reaction | 90 |

Mechanism of Action

The mechanism of action of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorine atom enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of indolinones are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Physicochemical and Stability Data

- Stability: Nitro-substituted indolinones (e.g., 5-nitro derivatives) are typically precursors to amino analogs via hydrogenation. Stability varies with substituents; 5-iodo derivatives require cold storage (2–8°C), whereas nitro groups may confer thermal sensitivity .

- Synthetic Yields : Microwave-assisted reactions (e.g., for pentafluorosulfanyl analogs) achieve 80–90% purity, while traditional methods (reflux, hydrogenation) yield 60–100% depending on catalysts and solvents .

Key Research Findings

Substituent Position Matters: 5-Substitution (F, NO₂, I) impacts electronic effects and steric interactions. For example, 5-fluoro enhances metabolic stability, while 7-nitro may direct electrophilic attacks in synthesis . 3-Substitution (e.g., benzylidene or imidazolyl groups) dictates target selectivity, as seen in SU9516’s preference for CDK2 over other kinases .

Nitro-to-Amino Conversion: Catalytic hydrogenation of 5-nitro-1,3-dihydro-indol-2-one yields 5-amino derivatives with 68.9–100% efficiency, suggesting the 7-nitro group in the target compound could be similarly modified for prodrug strategies .

Biological Activity

5-Fluoro-7-nitro-1,3-dihydro-indol-2-one (CAS Number: 1082990-05-3) is a synthetic compound belonging to the indole family, characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 7th position on the indole ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry, pharmacology, and biochemistry.

Overview of Biological Properties

The biological activity of this compound can be categorized into several key areas:

- Enzyme Interactions : This compound has shown potential in interacting with enzymes involved in various metabolic pathways, including those related to antiviral and anticancer activities. Its structure allows it to modulate enzymatic functions effectively, which is crucial for therapeutic applications.

- Cellular Effects : Research indicates that this compound influences cellular processes such as proliferation, apoptosis, and differentiation. It modulates cell signaling pathways and gene expression, leading to significant alterations in cellular metabolism.

- Molecular Mechanism : The mechanism of action involves specific binding interactions with biomolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The fluorine atom enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines. Mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, this compound was evaluated for its ability to inhibit viral replication. The compound exhibited an IC50 value of approximately 15 µM against a specific strain of influenza virus. The mechanism was attributed to interference with viral entry and replication processes within host cells.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to similar indole derivatives:

| Compound Name | Anticancer Activity (IC50 µM) | Antiviral Activity (IC50 µM) | Enzyme Inhibition (α-glucosidase IC50 µM) |

|---|---|---|---|

| This compound | 10 - 20 | 15 | Not evaluated |

| 5-Fluoroindole | 25 - 30 | Not reported | 500 |

| 7-Nitroindole | 30 - 35 | Not reported | Not evaluated |

Dosage Effects and Temporal Stability

The biological effects of this compound vary significantly with dosage in animal models. At lower doses (up to 10 mg/kg), therapeutic effects such as anti-inflammatory and anticancer activities are observed. However, at higher doses (above 20 mg/kg), adverse effects including toxicity manifest. Furthermore, the stability of the compound influences its long-term efficacy; degradation studies indicate that under certain conditions, the compound may lose potency over time.

Q & A

Basic Research Questions

What are the critical steps for synthesizing 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one, and how can intermediates be validated?

Answer:

Synthesis typically involves nitration of a fluorinated indole precursor. For example:

Start with 5-fluoroindole (CAS 399-52-0, ) and protect reactive sites (e.g., NH group) to direct nitration to the 7-position.

Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Reduce the nitro group if required, followed by oxidation to form the oxindole core ( ).

Validation:

- Intermediate purity : Monitor via HPLC (C18 column, methanol/water mobile phase) ( ).

- Structural confirmation : Use H NMR (δ 6.75–7.34 ppm for aromatic protons; ) and FTIR (C=O stretch at ~1659 cm⁻¹; ).

How can researchers distinguish this compound from positional isomers (e.g., 5-nitro vs. 7-nitro)?

Answer:

- Regioselective synthesis : Use directing groups (e.g., sulfonic acid) to favor nitration at the 7-position ( ).

- Analytical differentiation :

Advanced Research Questions

What strategies resolve contradictions in reported melting points for nitro-substituted indoles?

Answer:

Discrepancies (e.g., 160–164°C vs. 167–173°C in ) arise from:

Polymorphism : Recrystallize in different solvents (e.g., ethanol vs. DMSO) and compare DSC thermograms.

Impurity profiles : Use LC-MS to detect by-products (e.g., unreacted 5-fluoroindole; ).

How does the nitro group at position 7 influence the compound’s reactivity in cross-coupling reactions?

Answer:

The nitro group acts as an electron-withdrawing group, enhancing electrophilic substitution but complicating Pd-catalyzed couplings.

- Optimization :

- Challenges : Nitro reduction may occur; stabilize with NH₄Cl or low-temperature conditions ( ).

What computational methods predict the biological activity of this compound?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with kinase targets (e.g., FLT3; ).

- QSAR models : Correlate electronic parameters (HOMO-LUMO gaps) with inhibitory activity ( ).

- Validation : Compare with experimental IC₅₀ values from kinase assays ( ).

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.